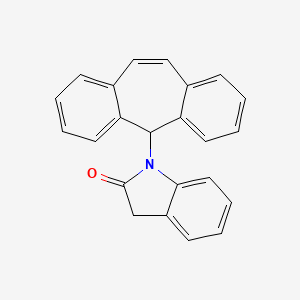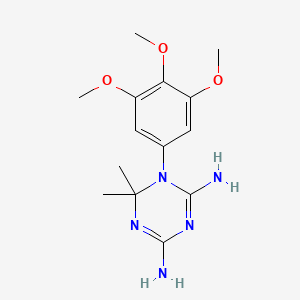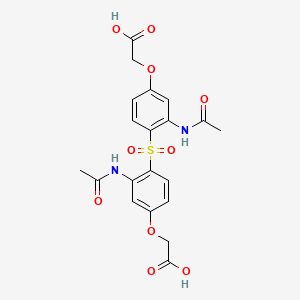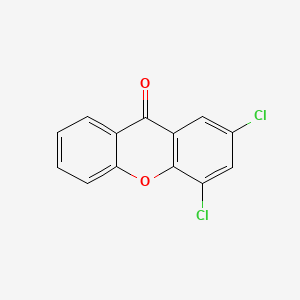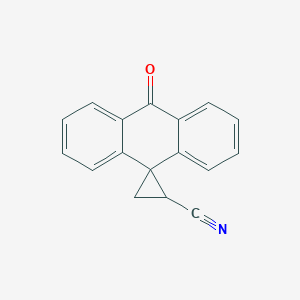
Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- is a complex organic compound characterized by a spiro linkage between an anthracene moiety and a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- typically involves multi-step organic reactions. One common approach is the cyclization of anthracene derivatives with cyclopropane intermediates under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene or cyclopropane rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can lead to a variety of functionalized spiro compounds.
科学的研究の応用
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carboxylic acid, 2’-methyl-10-oxo-, methyl ester
- Spiro(anthracene-9(10H),1’-cyclopropane)-10-carboxylic acid
Uniqueness
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- stands out due to its unique spiro linkage and the presence of both anthracene and cyclopropane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in specific research and industrial contexts.
特性
CAS番号 |
21555-16-8 |
|---|---|
分子式 |
C17H11NO |
分子量 |
245.27 g/mol |
IUPAC名 |
10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carbonitrile |
InChI |
InChI=1S/C17H11NO/c18-10-11-9-17(11)14-7-3-1-5-12(14)16(19)13-6-2-4-8-15(13)17/h1-8,11H,9H2 |
InChIキー |
IVTCZOMFBSTWLB-UHFFFAOYSA-N |
正規SMILES |
C1C(C12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





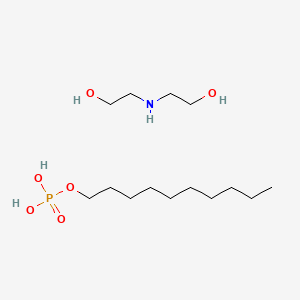
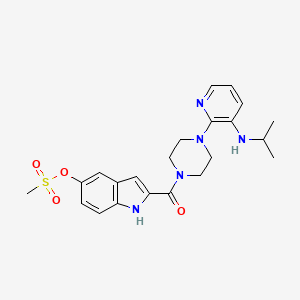

![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
